

Application Notes and Protocols for In Vivo Studies of VU6036864

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Compound of Interest

Compound Name: VU6036864

Cat. No.: B15577815

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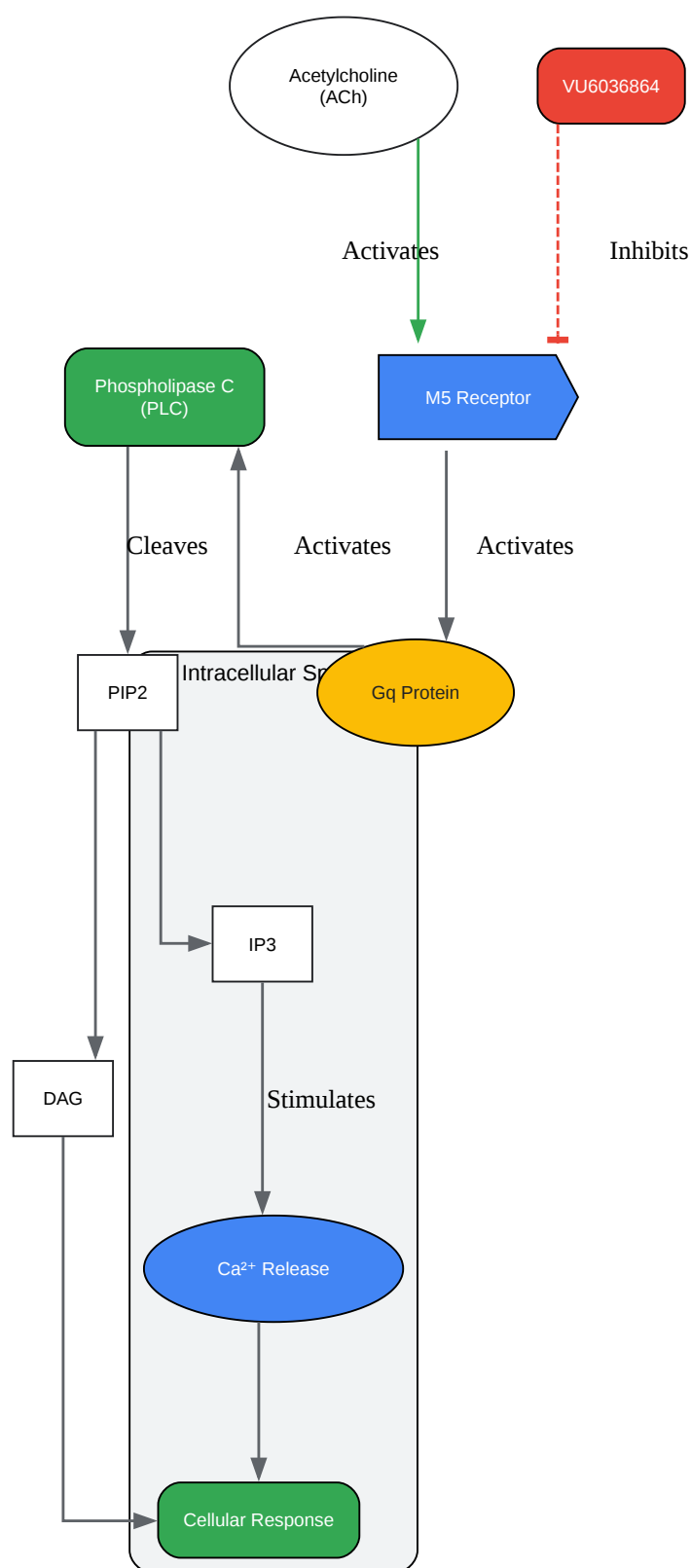
Introduction

VU6036864 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3] As a high-quality tool compound, **VU6036864** is instrumental in elucidating the physiological roles of the M5 receptor in the central nervous system and its potential as a therapeutic target for various neurological and psychiatric disorders.[1][3][4] These application notes provide a summary of its in vivo pharmacokinetic properties and detailed protocols for conducting preclinical studies.

Mechanism of Action

VU6036864 functions as a competitive antagonist at the M5 muscarinic acetylcholine receptor.[1] The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various cellular responses. By blocking the binding of acetylcholine, **VU6036864** inhibits this signaling pathway.

M5 Receptor Signaling Pathway



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Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of **VU6036864**.

Data Presentation

In Vitro Potency and Selectivity of VU6036864

Receptor Subtype	IC50 (nM)	Selectivity vs. M5
Human M5	20	-
Human M1-M4	>10,000	>500-fold

Data extracted from publications citing in vitro assays.[4]

In Vivo Pharmacokinetic Parameters of VU6036864 in Rats

Parameter	Value
Oral Bioavailability (%F)	>100%
Brain Penetration (Kp)	0.68
Unbound Brain Penetration (Kp,uu)	0.65
Half-life (t1/2)	11 hours
Plasma Clearance (CLp)	15.6 mL/min/kg
Volume of Distribution (Vss)	1.68 L/kg

Pharmacokinetic parameters were determined in rats following oral and intravenous administration.[2]

Experimental Protocols

The following are generalized protocols for in vivo pharmacokinetic studies of **VU6036864** based on standard methodologies. For detailed, specific instructions, it is recommended to consult the supplementary information of the primary publication: "Development of **VU6036864**: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." [1][5]

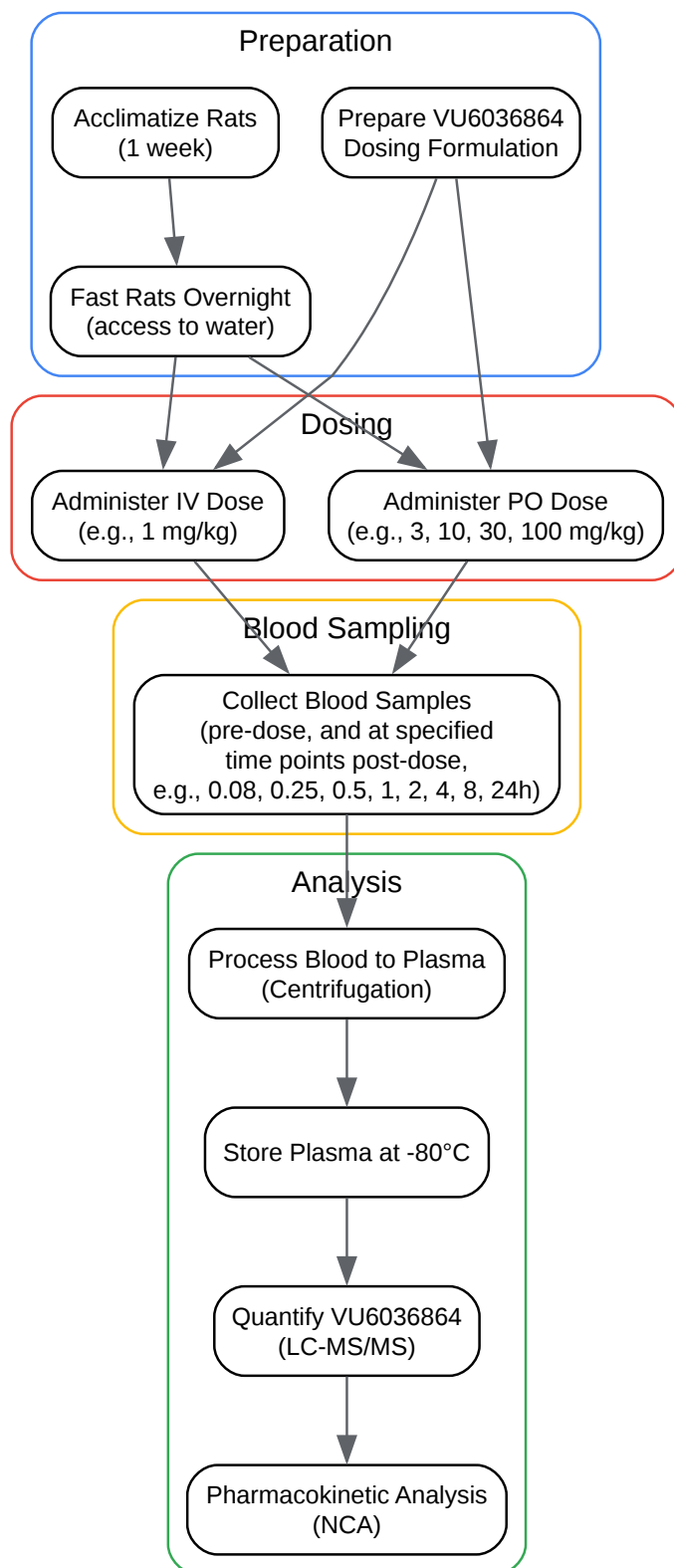
Rodent Pharmacokinetic Study Protocol (Rat Model)

Objective: To determine the pharmacokinetic profile of **VU6036864** in rats after oral (PO) and intravenous (IV) administration.

Materials:

- **VU6036864**
- Vehicle for dosing (e.g., 10% Tween 80 in water)
- Male Sprague-Dawley or Wistar rats (weight range: 200-250g)
- Dosing syringes and needles
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Freezer (-80°C)
- Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Workflow:



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Caption: Experimental workflow for a rodent pharmacokinetic study of **VU6036864**.

Procedure:

- Animal Acclimatization: House male rats in a controlled environment for at least one week prior to the study.
- Dosing Formulation: Prepare the dosing solution of **VU6036864** in the selected vehicle.
- Dosing:
 - For intravenous administration, administer a single bolus dose into the tail vein.
 - For oral administration, deliver the dose via oral gavage.
- Blood Collection: Collect blood samples at predetermined time points.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Bioanalysis: Quantify the concentration of **VU6036864** in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Brain Penetration Assessment in Rats

Objective: To determine the brain-to-plasma concentration ratio (K_p) and the unbound brain-to-plasma concentration ratio ($K_{p,uu}$) of **VU6036864**.

Procedure:

- Follow the dosing procedure as described in the rodent pharmacokinetic study.
- At a specified time point post-dosing (e.g., when brain concentrations are expected to be at equilibrium with plasma concentrations), euthanize the animals.
- Collect trunk blood and the whole brain.
- Process the blood to obtain plasma.

- Homogenize the brain tissue.
- Determine the concentration of **VU6036864** in both plasma and brain homogenate using LC-MS/MS.
- Calculate K_p as the ratio of the total concentration in the brain to the total concentration in plasma.
- Determine the unbound fraction in plasma ($f_{u,p}$) and brain ($f_{u,b}$) using methods such as equilibrium dialysis.
- Calculate $K_{p,uu}$ as $K_p * (f_{u,p} / f_{u,b})$.

Canine Pharmacokinetic Study Protocol (Dog Model)

Objective: To evaluate the pharmacokinetic profile of **VU6036864** in a non-rodent species.

Materials:

- **VU6036864**
- Vehicle for dosing
- Male Beagle dogs
- Dosing apparatus
- Blood collection supplies

Procedure:

- Animal Acclimatization: Acclimate the dogs to the study environment.
- Dosing: Administer **VU6036864** either intravenously or orally.
- Blood Collection: Collect blood samples from a peripheral vein at specified time points.
- Plasma Preparation and Analysis: Process and analyze the plasma samples as described for the rodent study.

- Pharmacokinetic Analysis: Determine the pharmacokinetic parameters. A study in dogs revealed an oral bioavailability of 9% with a 3 mg/kg dose.[2]

Concluding Remarks

VU6036864 is a valuable pharmacological tool for investigating the role of the M5 receptor. The protocols outlined above provide a framework for conducting in vivo pharmacokinetic studies. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines. For comprehensive and detailed methodologies, consulting the supplementary materials of the primary research articles is strongly recommended.

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